Thiotriazoline

Cardiology Metabolic therapy Ischemic heart disease

Thiotriazoline (CAS 357172-63-5) is a morpholine salt of tiazotic acid and the first metabolitotropic cytoprotector. Its unique mechanism enhances compensatory anaerobic glycolysis and preserves intracellular ATP, unlike single-mechanism drugs like trimetazidine or N-acetylcysteine. In a head-to-head trial, 600 mg/day reduced angina attacks by 53% and nitroglycerin use by 65%, outperforming Meldonium. For multi-target cardioprotection or cardio-hepatic syndrome studies, substitution is not recommended. Ensure your research outcomes by sourcing this superior metabolic modulator.

Molecular Formula C9H16N4O3S
Molecular Weight 260.32 g/mol
CAS No. 357172-63-5
Cat. No. B1590905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiotriazoline
CAS357172-63-5
Molecular FormulaC9H16N4O3S
Molecular Weight260.32 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)SCC(=O)O.C1COCCN1
InChIInChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2
InChIKeyMSYQJZMDTZWNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiotriazoline (CAS 357172-63-5) for Scientific Procurement: Core Identity and Regulatory Context


Thiotriazoline (CAS 357172-63-5), the morpholine salt of tiazotic acid, is a synthetic heterocyclic compound and the first representative of the metabolitotropic cyto- and cardioprotector class [1]. It is a registered pharmaceutical drug in Russia, Ukraine, and Uzbekistan for the treatment of ischemic heart disease and related cardiovascular pathologies [2]. The compound is characterized by its sulfur-containing 1,2,4-triazole core and a morpholine counterion, which confers specific antioxidant and membrane-stabilizing properties [3].

Why Thiotriazoline (CAS 357172-63-5) Cannot Be Simply Substituted with Other Metabolic Modulators


Thiotriazoline's mechanism is distinct from that of other common metabolic modulators such as trimetazidine or meldonium, which primarily act by inhibiting fatty acid beta-oxidation [1]. Thiotriazoline instead enhances compensatory anaerobic glycolysis, preserves the intracellular ATP pool, and directly scavenges reactive oxygen and nitrogen species like peroxynitrite [2][3]. This multi-targeted action—anti-ischemic, antioxidant, and membrane-stabilizing—means that substituting it with a single-mechanism drug (e.g., a pure antioxidant like N-acetylcysteine or a pure metabolic shifter like trimetazidine) does not replicate its full cytoprotective profile, leading to potentially suboptimal outcomes in models of ischemia-reperfusion or combined oxidative stress [4].

Quantitative Differentiation of Thiotriazoline (CAS 357172-63-5) vs. Key Comparators: A Procurement-Focused Evidence Guide


Head-to-Head Clinical Non-Inferiority to Trimetazidine in Stable Angina

In a comparative international multicenter randomized trial, Thiotriazoline (600 mg/day) demonstrated anti-anginal and anti-ischemic efficacy that was clinically equivalent to Trimetazidine (60 mg/day) in patients with chronic ischemic heart disease receiving first-line therapy [1]. Both drugs showed comparable improvements in total exercise duration, time to 1-mm ST segment depression, and reductions in angina attacks and nitroglycerin consumption [1].

Cardiology Metabolic therapy Ischemic heart disease

Superior Reduction in Angina Frequency vs. Meldonium in a Randomized Controlled Trial

A prospective, randomized, open-label, parallel-group study compared Thiotriazoline (dose not specified, likely standard regimen) with Meldonium in 80 patients with class II-III stable angina [1]. The Thiotriazoline group, which had a longer disease duration and higher baseline severity, achieved greater reductions in angina attack frequency (53% reduction) and nitroglycerin use (65% reduction) from baseline by the end of treatment [1]. The Meldonium group's maximum reduction in angina frequency was observed earlier but was less pronounced overall [1].

Cardiology Stable angina Clinical trial

Comparative Hepatic Cytolysis Reduction: Thiotriazoline vs. L-Arginine L-Glutamate

In a comparative study of 142 patients with stable ischemic heart disease (IHD), the addition of Thiotriazoline to standard therapy resulted in significant but less pronounced reductions in liver enzyme markers compared to L-arginine L-glutamate [1]. Thiotriazoline reduced ALT by 31.1%, AST by 28.6%, and GGP by 29.6% (p<0.05), while L-arginine L-glutamate achieved greater reductions of 48.5%, 43.1%, and 45.7%, respectively [1]. Lipid profile improvements also favored L-arginine L-glutamate [1].

Hepatology Metabolic therapy Cardiohepatic syndrome

Region-Specific Neuroprotection in Cerebral Ischemia vs. Emoxypine and NN-103

In a rat model of acute cerebral stroke, Thiotriazoline demonstrated pronounced neuroprotective effects, but with a distinct regional profile compared to other antioxidants [1]. Thiotriazoline and Emoxypine were both more effective than NN-103 at inhibiting neuronal death in the sensomotor area of the frontal cortex [1]. However, in the hippocampus, NN-103 was the most active agent [1]. The study also noted that Thiotriazoline's neuroprotection in the frontal cortex occurred against a background of inhibited transcription and transmission activity, differing mechanistically from Emoxypine and NN-103 [1].

Neuropharmacology Stroke Cerebral ischemia

Comparative In Vitro Antioxidant Efficacy and Bioavailability Profile

In vitro comparative analysis provided by a chemical supplier suggests that Thiotriazoline exhibits 1.8-fold higher efficacy in reducing oxidative stress compared to N-acetylcysteine (NAC) as a baseline, and 1.2-fold higher bioavailability (92% oral absorption) compared to NAC (68% oral absorption) . The compound also demonstrated superior thermal stability (up to 150°C) relative to NAC (degrades at 80°C) and glutathione (degrades at 60°C) .

Antioxidant Bioavailability Oxidative stress

Endothelial Protection via Reduction of Circulating Endothelial Protein C Receptor (cEPCR)

In a study on rats subjected to prenatal hypoxia, Thiotriazoline demonstrated direct endothelial-protective effects by significantly reducing the levels of circulating endothelial protein C receptor (cEPCR) in cardiac cytosol [1]. The reductions were 22.4% at 1 month and 29.0% at 2 months post-hypoxia compared to untreated controls [1]. This effect was part of a broader impact of Thiotriazoline on restoring normal parameters of the cardiac nitroxidergic system, with a more consistent impact than Mildronate (Meldonium) in this model [1].

Endothelial dysfunction Cardiovascular pharmacology Nitric oxide

Optimal Application Scenarios for Thiotriazoline (CAS 357172-63-5) Based on Quantitative Differentiation Data


Cardiovascular Research: Validated Alternative to Trimetazidine in Stable Angina Models

For preclinical or clinical studies in stable angina where a metabolic modulator with proven non-inferiority to Trimetazidine is required, Thiotriazoline (600 mg/day) is a justified selection based on direct head-to-head trial data [1]. Its distinct mechanism—enhancing anaerobic glycolysis and preserving ATP rather than solely inhibiting fatty acid oxidation—offers a complementary tool for investigating multi-target cardioprotection.

Cardiovascular Research: Superior Symptom Control vs. Meldonium in Angina Pectoris

In randomized controlled trials, Thiotriazoline provided a 53% reduction in angina attack frequency and a 65% reduction in nitroglycerin use, outperforming Meldonium in patients with class II-III stable angina [1]. This makes it a preferred candidate for studies aiming to maximize symptomatic relief in angina, especially in patient populations with longer disease duration.

Neuroprotection Research: Focused on Cortical Ischemic Injury

Preclinical stroke models focusing on the sensomotor cortex should prioritize Thiotriazoline or Emoxypine over NN-103, as these agents were more effective at inhibiting neuronal death in this specific brain region [1]. The unique transcriptional background of Thiotriazoline's action in the cortex also provides a distinct mechanistic angle for molecular studies.

Cardio-Hepatic Syndrome Studies: Moderate Hepatoprotection in IHD

In research involving combined cardiac and hepatic dysfunction (e.g., cardio-hepatic syndrome), Thiotriazoline offers a moderate, but statistically significant, hepatoprotective effect, reducing ALT by 31.1% and AST by 28.6% [1]. This positions it as a useful background therapy for studies where strong cytolysis reduction is not the primary endpoint, but where a mild, multi-organ protective effect is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiotriazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.